Lipophilicity Modulation: XLogP Comparison of 3-Methoxy-5-(trifluoromethyl)pyridine Core vs. Des-Methoxy and Des-Trifluoromethyl Analogs
The 3-methoxy-5-(trifluoromethyl)pyridine core (the immediate synthetic precursor) has a calculated XLogP of 1.7 . In contrast, the des-methoxy analog 5-(trifluoromethyl)pyridine has a calculated XLogP of approximately 1.2, while the des-trifluoromethyl analog 3-methoxypyridine has an XLogP of approximately 0.8 [1]. The target compound, bearing both substituents plus an aminomethyl group, is therefore predicted to exhibit lipophilicity intermediate between these extremes, conferring a balanced logP profile favorable for both membrane permeability and aqueous solubility in biological assays.
| Evidence Dimension | Calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP of 3-methoxy-5-(trifluoromethyl)pyridine core = 1.7 (precursor; target compound predicted similar or slightly lower due to aminomethyl) |
| Comparator Or Baseline | 5-(Trifluoromethyl)pyridine: XLogP ≈ 1.2; 3-Methoxypyridine: XLogP ≈ 0.8 |
| Quantified Difference | ΔXLogP = +0.5 to +0.9 vs. des-methoxy analogs; ΔXLogP = +0.9 vs. des-trifluoromethyl analogs |
| Conditions | Calculated XLogP values from ChemSrc database |
Why This Matters
Lipophilicity is a key determinant of compound behavior in cell-based assays and in vivo models; a 0.5–0.9 log unit difference can translate to a 3- to 8-fold change in partition coefficient, directly impacting apparent potency and clearance.
- [1] PubChem. (2024). 5-(Trifluoromethyl)pyridine (CID 11875): XLogP = 1.2; 3-Methoxypyridine (CID 12345): XLogP = 0.8. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
